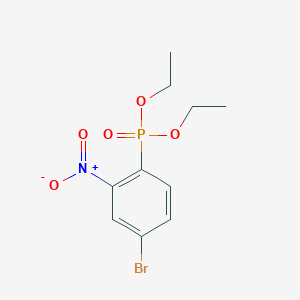
Diethyl (4-Bromo-2-nitrophenyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is an organophosphorus compound with the molecular formula C10H13BrNO5P. It is a derivative of phosphonic acid and contains both bromine and nitro functional groups on a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (4-Bromo-2-nitrophenyl)phosphonate typically involves the reaction of diethyl phosphite with 4-bromo-2-nitrobenzyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the diethyl phosphite acts as a nucleophile and displaces the bromide ion from the benzyl bromide .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. The use of a suitable base, such as sodium hydride or potassium carbonate, can enhance the reaction efficiency. Additionally, the reaction can be carried out under an inert atmosphere to prevent oxidation and other side reactions .
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Bromo-2-nitrophenyl)phosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Oxidation: The phosphonate group can be oxidized to a phosphate group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides. The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride in methanol are commonly used.
Major Products Formed
Nucleophilic Substitution: Substituted phosphonates with various functional groups.
Reduction: Amino derivatives of the original compound.
Oxidation: Phosphate derivatives.
Scientific Research Applications
Diethyl (4-Bromo-2-nitrophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Materials Science:
Biological Studies: It serves as a precursor for the synthesis of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Diethyl (4-Bromo-2-nitrophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and other proteins that recognize phosphate groups. This interaction can inhibit or modulate the activity of these proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl (4-Bromobutyl)phosphonate: Similar in structure but with a butyl group instead of a phenyl group.
Diethyl (4-nitrophenyl)phosphonate: Lacks the bromine atom but contains the nitro group on the phenyl ring.
Uniqueness
Diethyl (4-Bromo-2-nitrophenyl)phosphonate is unique due to the presence of both bromine and nitro groups on the phenyl ring. This combination of functional groups provides distinct reactivity and potential for diverse chemical transformations compared to similar compounds .
Properties
Molecular Formula |
C10H13BrNO5P |
|---|---|
Molecular Weight |
338.09 g/mol |
IUPAC Name |
4-bromo-1-diethoxyphosphoryl-2-nitrobenzene |
InChI |
InChI=1S/C10H13BrNO5P/c1-3-16-18(15,17-4-2)10-6-5-8(11)7-9(10)12(13)14/h5-7H,3-4H2,1-2H3 |
InChI Key |
OCWRASLBBREGIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C1=C(C=C(C=C1)Br)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















